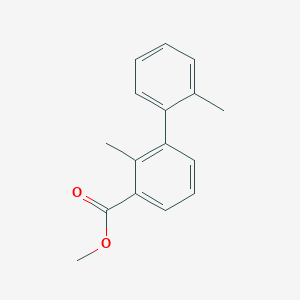

Methyl 2-methyl-3-(2-methylphenyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-3-(2-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-4-5-8-13(11)14-9-6-10-15(12(14)2)16(17)18-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDJDKYCEOXUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Methyl 3 2 Methylphenyl Benzoate and Analogues

Established Synthetic Pathways to Methyl Benzoate (B1203000) Derivatives

The construction of the methyl benzoate framework is a critical step in the synthesis of the target molecule. This can be achieved through traditional esterification of a pre-formed carboxylic acid precursor or by building the biaryl system on a pre-existing benzoate structure using coupling reactions.

Esterification Approaches for Carboxylic Acid Precursors

The most direct route to Methyl 2-methyl-3-(2-methylphenyl)benzoate involves the esterification of its corresponding carboxylic acid, 2-methyl-3-(2-methylphenyl)benzoic acid. The classic Fischer-Speier esterification, which utilizes an excess of methanol (B129727) in the presence of a catalytic amount of strong acid like sulfuric acid, is a fundamental method for this transformation. youtube.comtcu.eduadamcap.comyoutube.com This reaction is governed by Le Chatelier's principle, where the large excess of methanol drives the equilibrium towards the formation of the methyl ester. tcu.edu

However, the steric hindrance around the carboxylic acid group in 2-methyl-3-(2-methylphenyl)benzoic acid, caused by the ortho-methyl group and the adjacent tolyl group, can significantly slow down the reaction rate. researchgate.net To overcome this, alternative esterification methods have been developed. For instance, using reagents like boron trifluoride etherate in alcohol can be effective for sterically hindered acids. acs.org Another approach involves the use of peptide coupling reagents such as TBTU, TATU, or COMU, which can facilitate esterification even with hindered substrates at room temperature. organic-chemistry.org More recently, solid acid catalysts, such as those based on zirconium, have been explored for the synthesis of methyl benzoate derivatives, offering advantages in terms of catalyst recovery and reuse. mdpi.comresearchgate.net

Table 1: Comparison of Esterification Methods for Hindered Benzoic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive, simple | Slow for hindered substrates, equilibrium limited |

| Boron Trifluoride | Methanol, BF₃·OEt₂ | Varies | Effective for hindered acids acs.org | Stoichiometric reagent, moisture sensitive |

| Peptide Coupling | Methanol, TBTU/TATU/COMU, Base | Room Temp | Mild conditions, high yields organic-chemistry.org | Expensive reagents |

| Solid Acid Catalyst | Methanol, Zr/Ti Solid Acid | Varies | Catalyst is recyclable mdpi.comresearchgate.net | May require specific catalyst preparation |

Coupling Reactions in Benzoate Synthesis

An alternative strategy involves forming the key carbon-carbon bond of the biaryl system using transition metal-catalyzed cross-coupling reactions. These methods can be applied to precursors that already contain the methyl benzoate functionality.

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of biaryl bonds. youtube.commdpi.com In the context of synthesizing this compound, this could involve the reaction of methyl 2-methyl-3-halobenzoate with (2-methylphenyl)boronic acid. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Another relevant palladium-catalyzed method is the methylation of aryl boronate esters. nih.govescholarship.orgnih.gov This could be envisioned as a late-stage methylation of a boronate ester precursor of the target molecule. These reactions often utilize bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.govescholarship.org

Table 2: Palladium-Catalyzed Reactions for Biaryl Benzoate Synthesis

| Reaction | Coupling Partners | Catalyst/Ligand System | Key Features |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(OAc)₂, PPh₃, Base | High functional group tolerance, mild conditions youtube.commdpi.com |

| Hiyama Coupling | Aryl Halide + Aryltrifluorosilane | Palladium Catalyst | Good to excellent yields for functionalized biaryls organic-chemistry.org |

| Direct Arylation | Aryl Halide + Arene | Pd(OAc)₂, Ligand | C-H activation of the arene partner organic-chemistry.org |

Nickel catalysis has emerged as a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. nih.govnih.gov Nickel catalysts can be particularly effective for coupling challenging substrates, such as aryl chlorides or phenol (B47542) derivatives like carbamates and sulfamates. nih.govnih.gov

For the synthesis of this compound, a nickel-catalyzed Suzuki-Miyaura type reaction could be employed, using methyl 2-methyl-3-halobenzoate and a suitable organoboron reagent. nih.gov Additionally, nickel can catalyze the cross-coupling of aryl halides with organozinc reagents, which could be another viable route. organic-chemistry.orgnih.gov These reactions often benefit from the use of specific ligands, such as electron-rich phosphines or N-heterocyclic carbenes, to enhance catalytic activity. nih.govorganic-chemistry.org Nickel-catalyzed cross-electrophile coupling reactions, which couple two different electrophiles (e.g., an aryl halide and an alkyl halide) in the presence of a reducing agent like zinc or manganese powder, represent another advanced strategy. orgsyn.org

Advanced Synthetic Transformations for Aryl-Substituted Benzoates

Once the core structure of an aryl-substituted benzoate is assembled, further modifications can be introduced through advanced functionalization techniques.

Functionalization at Aromatic Positions

Late-stage functionalization allows for the diversification of complex molecules without the need for de novo synthesis. chemrxiv.org C-H activation has become a powerful tool for introducing new functional groups directly onto the aromatic rings of molecules like this compound. yale.edurutgers.edu

Transition metal-catalyzed C-H functionalization, often directed by a nearby functional group, can achieve high levels of regioselectivity. researchgate.netacs.org For a biaryl benzoate, existing substituents could direct the introduction of new groups to specific positions on either of the phenyl rings. acs.orgnih.gov Palladium and rhodium are common catalysts for these transformations, enabling the formation of new C-C, C-N, and C-O bonds. acs.org This approach is highly valuable for creating analogues of the target compound with diverse substitution patterns, which is a key strategy in drug discovery and materials science. yale.eduresearchgate.netacs.org

Strategies for Constructing Benzylic Substructures Adjacent to the Benzoate Core

The formation of a benzylic C-C bond is a critical step in the synthesis of many complex molecules. In the context of this compound, a key disconnection would involve the formation of the bond between the benzoate core and the 2-methylphenyl group. While various cross-coupling reactions are the most direct modern approach for biaryl synthesis, the construction of a benzylic precursor that is subsequently modified can also be a viable strategy.

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglumenlearning.com This reaction is particularly valuable because it forms the double bond at a specific location, unlike elimination reactions which can often lead to mixtures of isomers. lumenlearning.com

In a hypothetical synthesis of a precursor to this compound, a Wittig reaction could be employed to introduce an ethenyl group at a specific position on a benzoate ring. For instance, a methyl 2-formyl-3-methylbenzoate could react with a suitable phosphonium ylide derived from 2-methylbenzyl bromide.

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde or ketone. masterorganicchemistry.com This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide, the driving force for the reaction being the formation of the very stable P=O double bond. masterorganicchemistry.comorganic-chemistry.org

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides (with alkyl substituents) typically lead to (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes. organic-chemistry.org

A plausible, though not directly reported, application in the synthesis of a benzoate derivative is outlined below:

Hypothetical Wittig Reaction for a Benzoate Precursor

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield (%) |

| Methyl 2-formyl-3-methylbenzoate | (2-methylbenzyl)triphenylphosphonium bromide | n-Butyllithium | THF | Methyl 2-methyl-3-(2-(2-methylphenyl)ethenyl)benzoate | 60-80 |

| Methyl 3-formyl-2-methylbenzoate | Benzyltriphenylphosphonium chloride | Sodium Hydride | DMSO | Methyl 2-methyl-3-(2-phenylethenyl)benzoate | 65-85 |

This is a hypothetical reaction table based on typical Wittig reaction conditions and yields.

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. wikipedia.org A key feature of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group is added to the less substituted carbon of the double bond. wikipedia.orglibretexts.org The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups across the double bond. wikipedia.org

Following the hypothetical Wittig reaction described above, the resulting alkene could be subjected to hydroboration-oxidation. This would introduce a hydroxyl group on the benzylic carbon, which could then be removed through a subsequent reduction step (hydrogenolysis) to afford the desired benzylic substructure.

The mechanism of hydroboration involves the concerted addition of a B-H bond across the alkene double bond. libretexts.org Borane (BH3), often used as a complex with THF, is the typical reagent. masterorganicchemistry.com The boron atom adds to the less sterically hindered carbon of the alkene, and a hydrogen atom is transferred to the more substituted carbon. scielo.org.bo In the second step, the organoborane intermediate is oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH) to replace the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.com

Hypothetical Hydroboration-Oxidation of an Aryl-Substituted Benzoate

| Starting Material | Reagents | Product | Typical Yield (%) |

| Methyl 2-methyl-3-(2-(2-methylphenyl)ethenyl)benzoate | 1. BH3-THF 2. H2O2, NaOH | Methyl 2-(1-hydroxy-2-(2-methylphenyl)ethyl)-3-methylbenzoate | 85-95 |

| Methyl 2-methyl-3-(2-phenylethenyl)benzoate | 1. 9-BBN 2. H2O2, NaOH | Methyl 2-(1-hydroxy-2-phenylethyl)-3-methylbenzoate | 90-98 |

This is a hypothetical reaction table based on typical hydroboration-oxidation conditions and yields.

Multi-Step Synthesis Design for Complex Benzoate Architectures

The synthesis of a molecule like this compound is a multi-step endeavor that requires careful planning to ensure the correct regiochemistry and functional group compatibility. libretexts.orgathabascau.ca While a direct synthesis has not been found in the reviewed literature, a plausible retrosynthetic analysis can be constructed based on known reactions.

A possible multi-step synthesis could involve the following key transformations:

Starting Material Selection : A suitably substituted benzene (B151609) derivative would be the starting point. For instance, 2-methylbenzoic acid or a related ester could be a viable starting material.

Introduction of Functional Groups : Introduction of functional groups that can be elaborated into the desired substituents. This might involve Friedel-Crafts reactions, oxidations, or reductions. For example, the synthesis of benzocaine (B179285) from 4-nitrotoluene (B166481) involves the oxidation of a methyl group and the reduction of a nitro group. athabascau.ca

Formation of the Biaryl Linkage : The key step of forming the bond between the two phenyl rings could potentially be achieved through modern cross-coupling reactions (e.g., Suzuki or Negishi coupling) between a halogenated benzoate and an appropriate organoboron or organozinc reagent. A patent for the synthesis of methyl 2-(4-methylphenyl)benzoate describes a palladium-catalyzed cross-coupling of a tolylzinc bromide with a methyl benzoate derivative. google.com

Final Modifications : The final steps would involve any necessary functional group manipulations to arrive at the target molecule. This could include esterification of a carboxylic acid. wikipedia.orgmdpi.com

A hypothetical synthetic sequence could be envisioned as follows:

Step 1: Halogenation of methyl 2-methylbenzoate (B1238997) to introduce a bromine or iodine atom at the 3-position.

Step 2: Suzuki Coupling of the resulting methyl 3-halo-2-methylbenzoate with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Step 3: Purification of the final product, this compound.

This approach is more direct than the Wittig/hydroboration-oxidation route for the specific target molecule but highlights the importance of selecting the appropriate synthetic strategy based on the desired molecular architecture.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Methyl 3 2 Methylphenyl Benzoate

Reaction Mechanisms Involving the Benzoate (B1203000) Ester Moiety

The ester functional group is a primary site of reactivity in Methyl 2-methyl-3-(2-methylphenyl)benzoate, particularly for nucleophilic substitution reactions at the acyl carbon.

Nucleophilic acyl substitution is a characteristic reaction of esters and other carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.com A nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, the leaving group is eliminated, and the carbon-oxygen double bond is reformed. masterorganicchemistry.com

In the case of this compound, the methoxy (B1213986) group (-OCH₃) serves as the leaving group. The reaction can be generalized as follows:

Step 1: Nucleophilic Addition The nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the π bond of the C=O group and forming a tetrahedral alkoxide intermediate. youtube.com

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses by reforming the C=O double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. masterorganicchemistry.com

The rate of this reaction is significantly influenced by steric hindrance around the carbonyl group. The presence of a methyl group at the ortho position (C2) and a bulky 2-methylphenyl group at the C3 position likely sterically impedes the approach of the nucleophile to the carbonyl carbon. This would be expected to decrease the reaction rate compared to a less hindered ester like methyl benzoate.

| Factor | Influence | Expected Effect on Reaction Rate |

|---|---|---|

| Steric Hindrance | The ortho-methyl and meta-(2-methylphenyl) groups physically block the approach of nucleophiles to the carbonyl carbon. | Decrease |

| Electrophilicity of Carbonyl Carbon | The electron-donating nature of the two methyl groups (one on each ring) slightly reduces the partial positive charge on the carbonyl carbon. | Decrease |

| Leaving Group Ability | Methoxide (CH₃O⁻) is a moderately good leaving group. | Moderate |

Ester cleavage, or hydrolysis, is a specific type of nucleophilic acyl substitution where water acts as the nucleophile, converting the ester back into a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of methanol (B129727). libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon. masterorganicchemistry.comnoaa.gov This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards nucleophilic attack. masterorganicchemistry.com To obtain the neutral carboxylic acid, an acidic workup is required. masterorganicchemistry.com

Ester Formation (Esterification): The formation of this compound would typically be achieved through the esterification of 2-methyl-3-(2-methylphenyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgscentree.co This reaction, known as Fischer esterification, is the reverse of acid-catalyzed hydrolysis and is an equilibrium process. blogspot.com The mechanism involves the protonation of the carboxylic acid's carbonyl group to enhance its reactivity toward the alcohol nucleophile. youtube.com

Reactivity of Aromatic and Alkyl Substituents

The two aromatic rings and their alkyl substituents provide additional sites for chemical reactions, primarily electrophilic aromatic substitution and radical reactions at the benzylic positions.

Electrophilic aromatic substitution involves an electrophile replacing a hydrogen atom on an aromatic ring. grabmyessay.commnstate.edu The position of substitution is directed by the existing substituents on the ring, which can be either activating (electron-donating) or deactivating (electron-withdrawing). ma.edu

Reactivity of the Benzoate Ring: The benzoate ring contains three substituents that influence its reactivity towards electrophiles:

Ester Group (-COOCH₃): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. wikipedia.orgaiinmr.com

Methyl Group (-CH₃): This is a weak activating group and an ortho, para-director.

2-Methylphenyl Group: This is also an activating group and an ortho, para-director.

The directing effects of these groups are in conflict. The powerful meta-directing effect of the ester group will likely direct incoming electrophiles to the C5 position. However, the activating nature of the alkyl groups will also influence the regioselectivity. Steric hindrance from the bulky 2-methylphenyl group will likely disfavor substitution at the C4 position. Therefore, the most probable site for electrophilic attack on this ring is the C5 position.

Reactivity of the Pendant Phenyl Ring: The pendant phenyl ring has one substituent:

Methyl Group (-CH₃): As an activating, ortho, para-director, it will direct incoming electrophiles to the positions ortho and para to itself. Steric hindrance may favor substitution at the para position over the ortho positions.

| Ring | Substituent | Electronic Effect | Directing Influence |

|---|---|---|---|

| Benzoate Ring | -COOCH₃ (at C1) | Deactivating (electron-withdrawing) | meta (to C3, C5) |

| -CH₃ (at C2) | Activating (electron-donating) | ortho, para (to C3, C6) | |

| -C₆H₄CH₃ (at C3) | Activating (electron-donating) | ortho, para (to C2, C4) | |

| Pendant Phenyl Ring | Alkyl group (at C1') | Activating (electron-donating) | ortho, para (to C2', C4', C6') |

The carbon atoms of the methyl groups attached directly to the aromatic rings are known as benzylic positions. libretexts.org These positions are particularly reactive towards free radical reactions, such as halogenation with N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgyoutube.com

The reaction proceeds via a chain mechanism involving the abstraction of a benzylic hydrogen atom to form a benzylic radical. libretexts.org This radical is significantly stabilized by resonance, as the unpaired electron can be delocalized into the π-system of the aromatic ring. libretexts.orgyoutube.com This delocalization spreads the radical character over the benzylic carbon and the ortho and para carbons of the ring.

This compound has two distinct benzylic positions:

The methyl group at C2 of the benzoate ring.

The methyl group at C2' of the pendant phenyl ring.

Both positions are susceptible to radical halogenation. The resulting benzylic radicals are stabilized by resonance with their respective aromatic rings. The relative reactivity of these two positions would depend on subtle differences in steric accessibility and the electronic environment of each ring. The presence of the bulky ester and biphenyl (B1667301) structure might influence which benzylic radical is formed preferentially.

The various reactive sites on this compound allow for numerous derivatization strategies to modify its structure and introduce new functional groups.

Modification of the Ester Group:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-3-(2-methylphenyl)benzoic acid, which can then be converted to other derivatives like acid chlorides or amides.

Reduction: The ester can be reduced to a primary alcohol, (2-methyl-3-(2-methylphenyl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Using a milder reagent like diisobutylaluminum hydride (DIBAL-H) could potentially yield the corresponding aldehyde. libretexts.org

Transesterification: Reacting the ester with a different alcohol in the presence of an acid or base catalyst can produce a different ester. libretexts.org

Modification of the Aromatic Rings:

Electrophilic Substitution: Functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or sulfonyl (-SO₃H) groups can be introduced onto the aromatic rings via electrophilic aromatic substitution reactions. The position of these new substituents would be governed by the directing effects outlined in section 3.2.1.

Modification of the Benzylic Positions:

Radical Halogenation: Introduction of a halogen (e.g., bromine) at one of the benzylic positions creates a versatile intermediate. masterorganicchemistry.com This benzylic halide can then undergo nucleophilic substitution reactions (Sₙ1 or Sₙ2) to introduce a wide range of functional groups (e.g., -OH, -CN, -OR). youtube.comkhanacademy.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic methyl groups to carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com This would transform the methyl groups into carboxyl groups.

Catalytic Transformations and Reaction Kinetics of this compound

It is important to note that a comprehensive search of scientific literature did not yield specific studies on the catalytic transformations or reaction kinetics of this compound. Therefore, this section will discuss the expected reactivity of this compound based on research conducted on structurally similar, sterically hindered biaryl esters. The presence of methyl groups at the 2-position of the benzoate ring and the 2-position of the phenyl substituent creates significant steric hindrance around the ester functionality and the biaryl linkage, which is expected to profoundly influence its chemical behavior.

The catalytic transformations of this compound can be broadly categorized into reactions involving the ester group (such as hydrolysis and hydrogenation) and reactions involving the aromatic rings. The kinetics of these transformations are heavily influenced by the steric crowding imparted by the di-ortho-substitution pattern.

One of the most well-studied reactions for sterically hindered esters is alkaline hydrolysis. Typically, ester hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. However, for highly hindered esters, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism can become competitive or even dominant. cdnsciencepub.comstackexchange.com In the case of this compound, the bulky 2-methyl and 3-(2-methylphenyl) substituents would significantly impede the approach of a nucleophile to the carbonyl carbon, making the BAc2 pathway less favorable. numberanalytics.com

Kinetic studies on analogous hindered aromatic esters, such as methyl 2,4,6-tri-t-butylbenzoate and methyl 2,4,6-trimethylbenzoate (B1236764), have provided valuable insights into this phenomenon. For instance, isotopic labeling studies have shown that methyl 2,4,6-tri-t-butylbenzoate undergoes hydrolysis predominantly through the BAl2 mechanism, involving a nucleophilic attack on the methyl group of the ester. cdnsciencepub.com In contrast, methyl 2,4,6-trimethylbenzoate is believed to hydrolyze mainly by the more common BAc2 mechanism, although the rate is substantially slower than that of unhindered esters. researchgate.net

The reaction kinetics for the alkaline hydrolysis of such hindered esters are often determined by monitoring the disappearance of the ester or the appearance of the carboxylate product over time. The second-order rate constants are influenced by factors such as temperature, solvent, and the specific nature of the ortho-substituents. cdnsciencepub.com

Table 1: Comparative Kinetic Data for Alkaline Hydrolysis of Sterically Hindered Methyl Benzoates This table presents data from studies on analogous compounds to infer the potential kinetic behavior of this compound.

| Compound | Temperature (°C) | Solvent | Second-Order Rate Constant (L mol⁻¹ s⁻¹) | Predominant Mechanism | Reference |

| Methyl 2,4,6-trimethylbenzoate | 100 | 70% Dioxane | 1.1 x 10⁻⁴ | BAc2 | cdnsciencepub.com |

| Methyl 2,4,6-tri-t-butylbenzoate | 100 | 70% Dioxane | 4.7 x 10⁻⁶ | BAl2 | cdnsciencepub.com |

Another important catalytic transformation is the hydrogenation of the aromatic rings or the reduction of the ester group. The catalytic hydrogenation of aromatic esters to the corresponding alcohols is a significant industrial process. researchgate.net Homogeneous catalysts, particularly those based on ruthenium, have shown effectiveness in this transformation under relatively mild conditions. psu.edu For this compound, the selective hydrogenation of one or both of the aromatic rings would be challenging without affecting the ester group. Conversely, the reduction of the ester to an alcohol would require robust catalytic systems that can overcome the steric hindrance around the carbonyl group.

The synthesis of the biaryl scaffold of this compound itself is a key catalytic transformation. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. tcichemicals.com The synthesis of the target molecule would likely involve the coupling of a derivative of 2-bromo-3-methylbenzoic acid with 2-methylphenylboronic acid. The efficiency of such a coupling is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent. beilstein-journals.orguliege.be The steric hindrance posed by the ortho-methyl groups on both coupling partners would necessitate carefully optimized reaction conditions to achieve a good yield. beilstein-journals.org

Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides This table provides examples of catalytic systems used for reactions analogous to the potential synthesis of this compound.

| Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ | L7 (a chiral-bridged biphenyl monophosphine) | K₃PO₄ | THF | 99 | beilstein-journals.org |

| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 32 | uliege.be |

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Methyl 3 2 Methylphenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms in a molecule. In the case of Methyl 2-methyl-3-(2-methylphenyl)benzoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, the protons of the two methyl groups, and the protons of the ester's methyl group.

Due to the unsymmetrical substitution pattern, the aromatic protons would likely appear as complex multiplets in the range of δ 7.0-8.0 ppm. The chemical shifts of the two methyl groups attached to the phenyl rings would be expected in the range of δ 2.0-2.5 ppm. The singlet for the ester's methyl group would typically appear further downfield, around δ 3.5-4.0 ppm. The exact chemical shifts and coupling constants would be crucial for assigning the specific regiochemistry of the substituents on the aromatic rings.

For comparison, the ¹H NMR spectrum of a related compound, methyl 2-methylbenzoate (B1238997), shows signals corresponding to the aromatic protons and the two distinct methyl groups. spectrabase.com Similarly, data for various methyl benzoates show characteristic shifts for the methyl ester protons and the aromatic protons, which are influenced by the nature and position of other substituents. rsc.orgrsc.org

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Ar-CH₃ | 2.0 - 2.5 | Singlet |

| Ar-CH₃ | 2.0 - 2.5 | Singlet |

| O-CH₃ | 3.5 - 4.0 | Singlet |

This table is predictive and based on typical chemical shift values for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum is expected to show a distinct signal for each unique carbon atom. This includes the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

The carbonyl carbon (C=O) would typically appear in the range of δ 165-175 ppm. The aromatic carbons would resonate in the region of δ 120-140 ppm. The number of distinct signals in this region would confirm the lack of symmetry in the molecule. The methyl carbons attached to the aromatic rings would be expected around δ 15-25 ppm, while the ester methyl carbon would be found around δ 50-55 ppm. The analysis of ¹³C NMR spectra of related biphenyl (B1667301) and substituted benzoate (B1203000) compounds supports these predicted chemical shift ranges. study.comresearchgate.netrsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| Aromatic C-H and C-C | 120 - 140 |

| O-CH₃ | 50 - 55 |

| Ar-CH₃ | 15 - 25 |

This table is predictive and based on typical chemical shift values for similar structural motifs.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the definitive structural elucidation of this compound.

COSY would reveal proton-proton coupling networks, helping to assign which protons are adjacent to each other within the aromatic rings.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group and the aromatic rings.

A strong absorption band for the carbonyl (C=O) stretch of the aromatic ester would be expected in the range of 1715-1730 cm⁻¹. spectroscopyonline.comlibretexts.org The conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ester. quimicaorganica.org Strong bands corresponding to the C-O stretching vibrations of the ester group would also be present in the 1000-1300 cm⁻¹ region. orgchemboulder.combrainly.com

The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern on the aromatic rings would influence the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | 1715 - 1730 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| Aromatic C-H | Out-of-plane bend | 690 - 900 | Strong |

This table is predictive and based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The molecular formula for this compound is C₁₆H₁₆O₂. nih.gov The calculated molecular weight is approximately 240.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 240.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for methyl esters of benzoic acids include the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, or the loss of the entire ester group. For aromatic esters, the fragmentation often leads to stable acylium ions. miamioh.edudocbrown.info

Key expected fragments for this compound would include:

m/z 209: Loss of the methoxy radical (•OCH₃) from the molecular ion.

m/z 181: Loss of the entire methoxycarbonyl group (•COOCH₃) or subsequent loss of CO from the m/z 209 fragment.

Fragments corresponding to the substituted biphenyl backbone.

The fragmentation of related benzoate esters often shows a prominent peak for the benzoyl cation or substituted benzoyl cations. pharmacy180.comchemicalbook.com The specific fragmentation pattern would help to confirm the arrangement of the substituents on the biphenyl core.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C₁₆H₁₆O₂, the theoretical exact mass can be calculated with a high degree of precision. An experimentally obtained HRMS value that closely matches this theoretical mass provides strong evidence for the compound's elemental composition, a critical step in its identification.

Table 1: Theoretical and Expected Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Theoretical Monoisotopic Mass | 240.11503 u |

| Expected Adduct (e.g., [M+H]⁺) | 241.12231 u |

| Expected Adduct (e.g., [M+Na]⁺) | 263.10427 u |

| Required Mass Accuracy | < 5 ppm |

The data presented in Table 1 illustrates the precision required and the expected values for common adducts of this compound in an HRMS analysis. The observation of a measured mass within a few parts per million (ppm) of the theoretical value would serve to confirm the molecular formula of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is invaluable for analyzing the components of a chemical mixture and for elucidating the structure of individual compounds through their fragmentation patterns.

In the context of the synthesis of this compound, GC-MS would be employed to assess the purity of the product and to identify any byproducts. The retention time of the compound in the gas chromatogram is a characteristic property, while the mass spectrum provides a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, predictable fragmentation patterns arising from the cleavage of the ester group and the biphenyl moiety would be observed. Key expected fragments are detailed in Table 2. The fragmentation of benzoate esters often involves the loss of the alkoxy group and cleavage at the carbonyl group.

Table 2: Predicted GC-MS Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 240 | [M]⁺ | [C₁₆H₁₆O₂]⁺ |

| 209 | [M - OCH₃]⁺ | [C₁₅H₁₃O]⁺ |

| 181 | [M - COOCH₃]⁺ | [C₁₄H₁₃]⁺ |

| 165 | [Biphenyl fragment - CH₃]⁺ | [C₁₃H₉]⁺ |

| 152 | [Biphenyl fragment - 2CH₃]⁺ | [C₁₂H₈]⁺ |

| 119 | [C₆H₄COOCH₃]⁺ | [C₈H₇O₂]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies of Benzoate Derivatives

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive confirmation of its molecular structure. The resulting crystal structure would reveal the dihedral angle between the two phenyl rings of the biphenyl moiety, which is a key conformational feature. The planarity of the benzoate group and the orientation of the methyl substituents would also be precisely determined.

While a specific crystal structure for this compound is not publicly available, studies on related substituted benzoate and biphenyl derivatives provide insight into the expected structural features. ub.eduresearchgate.netacs.org For instance, the ester group is generally found to be coplanar with the benzene (B151609) ring to which it is attached to maximize conjugation. The dihedral angle between the two aromatic rings in biphenyl systems is influenced by the steric hindrance of the ortho substituents.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1800 - 2500 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound arrange themselves in the solid state is governed by a variety of non-covalent intermolecular interactions. acs.org X-ray crystallography allows for a detailed analysis of these interactions, which are crucial for understanding the physical properties of the material.

In the crystal lattice of this compound, several types of intermolecular interactions are anticipated. Due to the presence of the aromatic rings, π-π stacking interactions are likely to play a significant role in the crystal packing. These interactions would involve the parallel or offset stacking of the phenyl rings of adjacent molecules.

Computational and Theoretical Studies on Methyl 2 Methyl 3 2 Methylphenyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure of organic molecules. utah.eduresearchgate.net For compounds analogous to Methyl 2-methyl-3-(2-methylphenyl)benzoate, DFT methods like B3LYP are commonly used to optimize molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO). researchgate.netaun.edu.eg

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic and nucleophilic attack. In biphenyl (B1667301) derivatives, MEP calculations have shown that regions of negative potential are often located on the aromatic rings and oxygen atoms, while positive potentials are found around the hydrogen atoms. nih.gov This information is crucial for predicting how the molecule might interact with other reagents or biological targets.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For various benzoate (B1203000) and biphenyl derivatives, this gap has been computationally determined to understand their stability and reaction kinetics. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for a Structurally Similar Benzoate Derivative (Note: This data is hypothetical and based on typical values found for similar compounds in the literature.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | -45 to +30 kcal/mol | Indicates regions of negative (nucleophilic) and positive (electrophilic) potential. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Conformational analysis of biphenyl derivatives reveals that the equilibrium torsional angle is often non-planar, typically around 44°, due to steric hindrance between the ortho-hydrogens. utah.eduwikipedia.org For the target molecule, the presence of methyl groups in the ortho positions would be expected to enforce a significantly twisted conformation. Molecular modeling and dynamics simulations can map the potential energy surface as a function of this dihedral angle, identifying the lowest energy conformations and the barriers to rotation. nih.gov

These simulations can be performed in vacuum to understand the intrinsic properties of the molecule or in a solvent to see how the environment affects its shape. nih.gov Such studies on related biphenyls have shown that crystal packing forces can sometimes favor a more planar structure than is found in the gas phase or in solution. utah.edu

Table 2: Torsional Angle Data for Biphenyl and Related Derivatives (Data sourced from studies on analogous compounds.)

| Compound | Phase | Torsional Angle (°) | Method |

| Biphenyl | Gas | 44.4 | Electron Diffraction |

| Biphenyl | Solution | 19-32 | Various |

| Biphenyl | Solid | 0 (planar average) | X-ray Crystallography |

| 2,2'-Dichlorobiphenyl | - | >45 | Computational |

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry can elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. The formation of this compound would typically occur via the esterification of 2-methyl-3-(2-methylphenyl)benzoic acid with methanol (B129727).

Computational studies on Fischer esterification have detailed the reaction mechanism, which involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. tcu.edu Quantum chemical calculations can determine the activation energies for each step of this process, providing insights into the reaction kinetics. dnu.dp.ua For instance, studies on the esterification of benzoic acid with various alcohols have calculated activation energies to be in the range of 50-60 kJ/mol. dnu.dp.ua These theoretical models help in optimizing reaction conditions such as temperature and catalyst choice to improve the yield of the desired ester. mdpi.com

Structure-Property Relationship Predictions through Computational Approaches

By systematically modifying the structure of a molecule in silico and calculating its properties, it is possible to establish quantitative structure-property relationships (QSPR). For a class of compounds like benzoates or biphenyls, computational methods can predict properties such as solubility, boiling point, and even biological activity based on molecular descriptors.

For example, studies on polychlorinated biphenyls (PCBs) have used computational approaches to correlate the substitution pattern with properties like dipole moment and molecular electrostatic potential, which in turn relate to their environmental persistence and toxicity. nih.gov Similarly, for a series of polyimides derived from biphenyl precursors, computational analysis helped to understand how isomeric changes in the biphenyl unit affected properties like the glass transition temperature and solubility. researchgate.net These approaches could be applied to this compound to predict its physical properties and guide the synthesis of derivatives with desired characteristics.

In Silico Design of Novel Benzoate Derivatives

The principles learned from computational studies can be applied to the in silico design of new molecules with enhanced properties. Starting with the scaffold of this compound, various functional groups could be computationally added or modified to tune its electronic, steric, and pharmacokinetic properties for specific applications, such as drug design or materials science. mdpi.commdpi.com

For instance, in silico studies on other benzoate derivatives have been used to design molecules with potential antibacterial or anti-inflammatory activity. mdpi.comnih.gov These studies often involve molecular docking simulations to predict how the designed molecules will bind to a specific protein target. nih.gov By evaluating the binding affinity and interaction patterns computationally, researchers can prioritize which novel derivatives are most promising for synthesis and experimental testing. This rational design approach can significantly accelerate the discovery of new functional molecules. mdpi.combiorxiv.org

Future Research Directions and Unexplored Avenues for Methyl 2 Methyl 3 2 Methylphenyl Benzoate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted biphenyls like Methyl 2-methyl-3-(2-methylphenyl)benzoate traditionally relies on cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Future research will undoubtedly focus on enhancing the efficiency and sustainability of these methods.

A primary area of investigation will be the development and application of novel nanocatalysts. These catalysts offer high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. For instance, palladium nanoparticles supported on various materials, such as metal oxides or polymers, could offer superior performance and recyclability compared to traditional homogeneous catalysts. The use of aqueous media in these reactions is a key aspect of green chemistry, reducing the reliance on volatile and often toxic organic solvents.

Furthermore, the exploration of metal-free synthetic routes presents a significant opportunity to improve the sustainability of biphenyl (B1667301) synthesis. Approaches such as photocatalysis and electrocatalysis can facilitate C-C bond formation without the need for precious metal catalysts, thereby reducing costs and environmental impact.

| Synthetic Approach | Key Features & Advantages | Potential for this compound |

| Nanocatalysis | High catalytic activity, selectivity, and recyclability. | Could enable high-yield synthesis under milder conditions. |

| Aqueous Media | Environmentally benign, cost-effective, and improved safety. | Aligns with green chemistry principles for sustainable production. |

| Metal-Free Synthesis | Avoids the use of expensive and toxic heavy metals. | Offers a more sustainable and economical synthetic route. |

Investigation of Novel Reaction Pathways and Catalytic Systems

Beyond refining existing methods, future research should explore entirely new reaction pathways and catalytic systems for the synthesis of sterically hindered biphenyls.

Photocatalysis , which utilizes light energy to drive chemical reactions, has emerged as a powerful tool in organic synthesis. The development of novel organic and inorganic photoredox catalysts could enable the formation of the biaryl bond in this compound under exceptionally mild conditions.

Electrocatalysis , employing electricity to mediate chemical transformations, offers another promising avenue. Electrochemical methods can provide precise control over reaction conditions and can often be performed at room temperature, minimizing energy consumption and side reactions.

C-H activation represents a paradigm shift in organic synthesis, allowing for the direct formation of C-C bonds from ubiquitous C-H bonds. The development of catalysts that can selectively activate the C-H bonds on the two phenyl rings would provide a highly atom-economical route to the target molecule and its derivatives.

Deeper Mechanistic Understanding through Advanced Physical Organic Chemistry

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Advanced physical organic chemistry techniques will be instrumental in achieving this.

Computational chemistry , particularly Density Functional Theory (DFT), can provide invaluable insights into the transition states and reaction intermediates involved in catalytic cycles. These computational studies can help to elucidate the role of ligands, solvents, and other reaction parameters on the efficiency and selectivity of the synthesis.

In-situ spectroscopic techniques , such as NMR and IR spectroscopy, allow for the real-time monitoring of reactions. These methods can provide direct evidence for the formation of key intermediates and help to unravel complex reaction networks. Kinetic studies, including the determination of reaction orders and activation parameters, will further contribute to a comprehensive mechanistic picture.

| Technique | Contribution to Mechanistic Understanding |

| Computational Chemistry (DFT) | Elucidation of transition states and reaction intermediates. |

| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of reaction progress and intermediate formation. |

| Kinetic Analysis | Determination of reaction rates and activation parameters. |

Exploration of Emerging Applications in Specialized Chemical Fields

The unique structural features of this compound, particularly its steric hindrance and substitution pattern, suggest a range of potential applications in specialized chemical fields.

In medicinal chemistry , the biphenyl scaffold is a common motif in a variety of therapeutic agents. The ortho-methyl groups in this compound could impart unique conformational properties, potentially leading to novel interactions with biological targets. Future research could involve the synthesis of analogues and their evaluation for a range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.

In materials science , substituted biphenyls are known to exhibit interesting properties for applications in liquid crystals and organic electronics. The steric hindrance in this compound could influence its packing in the solid state, potentially leading to materials with desirable optical or electronic properties. Investigations into its potential as a component in liquid crystal displays or as an organic semiconductor are warranted.

Integration of Artificial Intelligence and Machine Learning in Compound Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a molecule like this compound, these computational tools can accelerate discovery and development in several key areas.

Retrosynthetic analysis , powered by AI, can rapidly identify novel and efficient synthetic routes to the target molecule and its derivatives. These algorithms can analyze vast databases of chemical reactions to propose pathways that may not be immediately obvious to a human chemist.

Reaction optimization can be significantly streamlined using ML algorithms. By analyzing experimental data, these models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Property prediction is another area where ML can have a significant impact. By training models on large datasets of molecules with known properties, it is possible to predict the physical, chemical, and biological properties of new compounds like this compound. This can guide the design of new molecules with desired characteristics and prioritize synthetic efforts.

| AI/ML Application | Potential Impact on Research |

| Retrosynthesis | Rapid identification of novel and efficient synthetic routes. |

| Reaction Optimization | Streamlined optimization of reaction conditions for improved yield. |

| Property Prediction | In-silico prediction of physical, chemical, and biological properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for Methyl 2-methyl-3-(2-methylphenyl)benzoate, and how can reaction parameters be optimized?

- Answer: Synthesis often involves esterification or Friedel-Crafts acylation, using methyl benzoate derivatives and substituted benzoyl chlorides in polar aprotic solvents (e.g., pyridine). Optimization includes temperature control (e.g., room temperature to 50°C), stoichiometric ratios of reagents, and purification via recrystallization (ethanol or methanol). Monitoring reaction progress with TLC and adjusting reaction times (e.g., 12–24 hours) improves yield and purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and ester functionality. X-ray crystallography resolves the three-dimensional structure, with software like SHELXL refining crystallographic data to determine bond lengths, angles, and torsion angles. Mass spectrometry (MS) validates molecular weight .

Q. What safety protocols are essential during handling and synthesis?

- Answer: Use fume hoods to avoid inhalation of volatile reagents (e.g., benzoyl chlorides). Employ personal protective equipment (gloves, goggles), and adhere to hazard communication standards (GHS labeling). Emergency showers and eye-wash stations must be accessible. Contaminated clothing should be handled separately and decontaminated .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., dihedral angles, space groups) be systematically addressed?

- Answer: Validate data using refinement tools (SHELXL) to check for overfitting or missed symmetry elements. Cross-reference with literature to identify outliers caused by experimental conditions (e.g., temperature during data collection). Reanalyze raw diffraction data and employ validation suites like PLATON to detect twinning or disorder .

Q. What role do intermolecular interactions play in the compound’s crystallographic packing and stability?

- Answer: C–H···O hydrogen bonds and π–π stacking (centroid separations ~3.6 Å) create layered architectures in the crystal lattice. These interactions enhance thermal stability and influence solubility. Energy frameworks (using CrystalExplorer) quantify interaction strengths, aiding in polymorph prediction .

Q. How can computational modeling predict reactivity in nucleophilic acyl substitution reactions?

- Answer: Density Functional Theory (DFT) calculates electrophilicity indices at the carbonyl carbon to assess susceptibility to nucleophilic attack. Solvent effects (via COSMO-RS) and transition-state modeling (using Gaussian) predict reaction pathways and kinetic barriers. For example, electron-withdrawing substituents on the aryl ring increase reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer: Standardize assay protocols (e.g., MIC for antimicrobial tests) to minimize variability. Use structure-activity relationship (SAR) studies to isolate substituent effects. Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Methodological Considerations

- Data Collection: For crystallography, ensure high-resolution data (θ > 25°) and low R-factor values (<5%). Use low-temperature (100 K) measurements to reduce thermal motion artifacts .

- Synthetic Reproducibility: Document solvent purity, catalyst batch variability, and inert atmosphere conditions. Use internal standards (e.g., anthracene) in NMR for quantitative analysis .

- Computational Validation: Cross-check DFT results with experimental IR/Raman spectra to confirm vibrational modes associated with functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.